N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide
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Description
“N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide” is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . The chemical shifts in the NMR spectra can provide information about the environment of the atoms in the molecule .Chemical Reactions Analysis
Thiazoles, which are part of the compound’s structure, have been found in many potent biologically active compounds . They have been used in the synthesis of new benzothiazole-based anti-tubercular compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . For instance, the IR spectrum can provide information about the functional groups present in the molecule .Scientific Research Applications
Synthesis and Chemical Reactivity
Solid-Phase Synthesis Techniques
The solid-phase synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones provides a foundational methodology for creating complex molecules, showcasing the utility of solid-phase reactions in synthesizing compounds with potential biological activities. Such methodologies could be applicable for synthesizing derivatives of N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide for further biological evaluation (Jung Lee et al., 1999).
Antimicrobial and Antituberculosis Activity
Thiazole and benzothiazole derivatives have shown significant potential as antimicrobial and antituberculosis agents. The design and synthesis of thiazole-aminopiperidine hybrid analogues demonstrate this class's potential in targeting Mycobacterium tuberculosis, suggesting that structurally related compounds like N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide could be explored for similar activities (V. U. Jeankumar et al., 2013).
Potential Therapeutic Applications
Anticancer Properties
Compounds featuring fluorobenzo and furan moieties have been investigated for their anticancer potential. Novel fluoro substituted benzo[b]pyran compounds with anti-lung cancer activity illustrate the importance of fluorine substitution in enhancing biological activity, suggesting that N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide may also possess anticancer properties worth investigating (A. G. Hammam et al., 2005).
Influenza A Virus Inhibition
Furan-carboxamide derivatives have been identified as novel inhibitors of the lethal H5N1 influenza A virus, highlighting the potential of furan derivatives in developing antiviral therapeutics. This suggests a potential research avenue for N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide in antiviral drug development (Yu Yongshi et al., 2017).
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN4O4S/c19-12-4-1-5-14-16(12)21-18(28-14)22(10-11-3-2-8-20-9-11)17(24)13-6-7-15(27-13)23(25)26/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFKGKLSUDGVPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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